![molecular formula C6H4IN3S B13665191 7-Iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13665191.png)
7-Iodothieno[3,2-d]pyrimidin-2-amine
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Overview
Description
7-Iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with an iodine atom at the 7th position and an amino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then iodinated at the 7th position . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis and iodination reactions can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining stringent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Cyclization: Reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal are used.
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the iodine atom.
- Cyclization reactions produce fused heterocyclic compounds with potential biological activities .
Scientific Research Applications
7-Iodothieno[3,2-d]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Iodothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound’s structure allows it to bind to the active sites of these proteins, inhibiting their activity and affecting various cellular pathways . The iodine atom and the amino group play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thieno[3,2-d]pyrimidine core but differ in the functional groups attached.
Thieno[3,4-b]pyridine Derivatives: These compounds have a similar structure but with different ring fusion patterns.
Uniqueness: 7-Iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of the iodine atom at the 7th position, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 7-Iodothieno[3,2-d]pyrimidin-2-amine?
- Methodology : The synthesis typically involves halogenation and cyclization steps. Key parameters include:
- Temperature : Optimal reaction temperatures (e.g., 80–100°C) to avoid decomposition of iodinated intermediates .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of iodine-containing precursors .
- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions to introduce the iodine substituent .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How can structural characterization of this compound be performed?
- Methodology :
- X-ray crystallography : Resolve the fused thieno-pyrimidine ring system and iodine positioning .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm amine (-NH2) proton signals (~5–6 ppm) and aromatic ring environments .
- IR spectroscopy : Identify amine N-H stretching (~3300–3500 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound?
- Methodology :
- Solubility testing : Screen in solvents (e.g., DMSO, ethanol, water) under controlled pH and temperature .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products (e.g., deiodination) .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of thieno[3,2-d]pyrimidine derivatives be addressed?
- Methodology :
- Computational modeling : Use DFT calculations to predict electron density distribution and guide iodine substitution at the 7-position .
- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to direct iodination .
Q. What experimental designs are optimal for studying biological interactions of this compound?
- Methodology :
- Docking simulations : Model binding to target proteins (e.g., kinases) using software like AutoDock Vina .
- Biological assays : Perform enzyme inhibition assays (IC50 determination) and cellular uptake studies with radiolabeled iodine (¹²⁵I) .
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Methodology :
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, moisture control) .
- Orthogonal validation : Confirm biological activity using multiple assays (e.g., SPR, fluorescence polarization) .
- Case study : Discrepancies in iodine incorporation efficiency may arise from trace metal contaminants; use Chelex-treated solvents .
Properties
Molecular Formula |
C6H4IN3S |
---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
7-iodothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4IN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10) |
InChI Key |
ZRDTWIVTOHYMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=CS2)I |
Origin of Product |
United States |
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